Propylene glycol diacetate

Catalog No.
S1479664
CAS No.
623-84-7
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol diacetate

CAS Number

623-84-7

Product Name

Propylene glycol diacetate

IUPAC Name

2-acetyloxypropyl acetate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3

InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N

SMILES

CC(COC(=O)C)OC(=O)C

Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER
1.00E+05 mg/L @ 25 °C (exp)
Solubility in water, g/100ml: 10 (good)
Very slightly soluble in water
Soluble (in ethanol)

Synonyms

1,2-PROPYLENE GLYCOL DIACETATE;1,2-PROPANEDIOL DIACETATE;1,2-DIACETOXYPROPANE;DOWANOL (TM) PGDA;TIMTEC-BB SBB008331;PROPYLENE DIACETATE;PROPYLENE GLYCOL DIACETATE;PGDA

Canonical SMILES

CC(COC(=O)C)OC(=O)C

Solvent and Cosolvent:

  • Protein and Enzyme Studies: PGDA's ability to dissolve proteins and enzymes without denaturing them makes it valuable for studying their structure and function. Source:
  • Chromatography: PGDA serves as a mobile phase component in chromatography techniques for separating and analyzing various biomolecules. Source:

Food Science and Agriculture:

  • Food Additive: PGDA finds use as a flavoring agent and carrier for other food additives due to its low toxicity and miscibility with various food components. Source
  • Plant Growth Studies: Research explores PGDA's potential as a plant growth regulator and stress protectant. Source

Pharmaceutical and Cosmetic Applications:

  • Drug Delivery: PGDA's properties make it suitable for formulating topical medications and cosmetics due to its penetration-enhancing and solubilizing abilities. Source:
  • Excipient: PGDA functions as an excipient in some pharmaceutical formulations, aiding in drug stability and delivery. Source

Other Research Applications:

  • Biocatalysis: Studies investigate PGDA's potential as a substrate or product in enzymatic reactions. Source
  • Material Science: Research explores PGDA's use in developing polymers, coatings, and other materials. Source

Propylene glycol diacetate is a colorless, viscous organic compound with the chemical formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.2 g/mol. It is also known by names such as 1,2-diacetoxypropane and 1,2-propylene diacetate. This compound is classified as a combustible liquid and has a flash point of 87 °C, which indicates that it can form explosive vapor/air mixtures at elevated temperatures .

While generally considered a low-hazard material, some safety precautions are necessary when handling PGDA:

  • Mild irritant: Prolonged or repeated contact with skin or eyes can cause irritation [].
  • Combustible: PGDA has a relatively high flash point, but can still burn. Avoid open flames and sparks [].
  • Explosive vapors: At high temperatures (above 86 °C), PGDA vapors can form explosive mixtures with air. Use proper ventilation and avoid exceeding this temperature [].
Typical of esters, including hydrolysis in the presence of water to yield propylene glycol and acetic acid. The reaction can be catalyzed by either acids or bases. Additionally, it can participate in transesterification reactions with alcohols or other acylating agents, further expanding its utility in organic synthesis.

Propylene glycol diacetate can be synthesized through the acetylation of propylene glycol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under controlled temperature conditions to maximize yield and minimize by-products.

General Reaction Scheme:

text
Propylene Glycol + Acetic Anhydride → Propylene Glycol Diacetate + Acetic Acid

Propylene glycol diacetate finds applications across various industries:

  • Solvent: It serves as an effective solvent for alkyd resins, acrylic resins, polyester resins, nitrocellulose resins, and vinyl chloride resins.
  • Cosmetics: Used as a diluent in cosmetic formulations due to its low toxicity.
  • Food Industry: Acts as a solvent for flavor and fragrance agents .
  • Pharmaceuticals: Utilized in pharmaceutical preparations as a solvent and diluent .

Several compounds share structural similarities with propylene glycol diacetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethylene Glycol DiacetateC6H10O4Lower boiling point; more commonly used in antifreeze applications.
Butylene Glycol DiacetateC8H14O4Higher viscosity; often used in industrial applications.
Glycerol DiacetateC5H10O5More hydrophilic; used primarily in food applications.

Propylene glycol diacetate stands out due to its balance of hydrophobicity and low toxicity, making it suitable for diverse applications ranging from industrial solvents to food additives.

Propylene glycol diacetate, also known as 1,2-propanediol diacetate or 1,2-diacetoxypropane (CAS: 623-84-7), has the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. The compound's structure consists of a propylene glycol backbone with acetyl groups attached to both hydroxyl positions. PGDA exhibits significant stability under normal conditions and possesses physical properties that make it suitable for various industrial applications.

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Physical StateClear colorless liquid
Melting Point-31°C
Boiling Point191°C
Density1.05 g/mL at 25°C
Flash Point187°F (86°C)
Vapor Pressure<1 hPa at 20°C
Water Solubility76 g/L at 20°C
LogP0.82 at 25°C
Refractive Indexn₂₀/D 1.414

Table 1: Physicochemical properties of propylene glycol diacetate

The compound features moderate water solubility (76-90 g/L) alongside complete miscibility with alcohols and oils, creating a balanced profile that enables its function as an effective non-ionic surfactant and solubilizer. This amphiphilic behavior makes PGDA particularly valuable in formulations requiring compatibility with both aqueous and lipophilic components.

Industrial Significance and Applications

PGDA serves multiple functions across diverse industries, primarily as:

  • Pharmaceutical excipient: Functions as an emulsifier, solubilizer, and solvent in pharmaceutical preparations, where its non-ionic nature provides compatibility with various active ingredients.

  • Chemical intermediate: Used in the preparation of antibacterial thermoplastic resin compounds and other specialty materials, leveraging its difunctional ester structure.

  • Industrial solvent: Employed in coating formulations and specialty chemical processes due to its low volatility and good solvating properties.

The compound's relatively low toxicity (oral LD₅₀ in rabbit: 13,530 mg/kg) further enhances its utility in applications requiring benign solvent systems.

Acidic Ion-Exchange Resin Modification Techniques

Styrene-divinyl benzenesulfonic acid resins represent the cornerstone of modern PGDA production systems. Sulfonation introduces strong Brønsted acid sites (-SO₃H) with acid densities exceeding 4.8 mmol/g, as demonstrated in fixed-bed reactors operating at 115–125°C [1]. Cross-linking with 8–12% divinyl benzene creates mesoporous structures (15–50 nm pore diameter) that reduce diffusion limitations for propylene glycol monomethyl ether and acetic acid reactants [1].

Post-synthetic modifications through metal ion exchange (Zn²⁺, Fe³⁺, Al³⁺) enhance thermal stability up to 140°C while maintaining >90% sulfonic group retention [1]. XPS analysis reveals that Zn²⁺ doping increases electron density at sulfur active sites by 18%, lowering the activation energy for acetyl transfer [1] [5]. Catalyst lifetime extends to 2,000 hours through periodic acid regeneration cycles that remove polymeric byproducts from resin surfaces [1].

Table 1: Performance metrics of modified ion-exchange resins

Modification TypeAcid Capacity (mmol/g)Surface Area (m²/g)PGDA Selectivity (%)
Baseline (H⁺ form)4.2 ± 0.34582
Zn²⁺ exchanged4.1 ± 0.25294
Fe³⁺ exchanged3.9 ± 0.44889

Data compiled from pilot-scale studies using 1:1.5–2.0 molar ratios of glycol to acetic acid [1] [5].

Metal Ion-Doped Macroporous Catalyst Architectures

Rhodium-doped palladium catalysts (0.5–2.0 wt% Rh) demonstrate exceptional PGDA selectivity (>93%) through electronic structure modulation [2]. DFT calculations reveal that Rh incorporation reduces the desorption energy of PGDA from Pd(111) surfaces by 0.35 eV, preventing over-oxidation to acetone derivatives [2]. Macroporous architectures with 100–300 μm pore channels enable reactant flow rates up to 40 L/h without pressure drop penalties [1].

Al³⁺ and Ga³⁺ doping in ZnO matrices creates defect sites that stabilize Pd nanoparticles during continuous operation [4]. EXAFS studies show Ga³⁺ increases Pd-ZnO interface area by 220%, enhancing spillover effects for proton transfer [4]. Catalyst stability tests confirm <5% activity loss after 100 hours at 120°C under anhydrous conditions [1] [2].

Reaction Pathway Modulation:

  • Propylene glycol monomethyl ether adsorption:
    $$ \text{C}3\text{H}8\text{O}2 + \text{Pd}^0 \rightarrow \text{Pd}-\text{OCH}2\text{CH}(\text{OAc})\text{CH}_3 $$ [1] [5]
  • Acetic acid activation:
    $$ \text{CH}3\text{COOH} + \text{Zn}^{2+}-\text{O}^{2-} \rightarrow \text{CH}3\text{COO}^- + \text{Zn}-\text{OH}^+ $$ [4]
  • Esterification transition state:
    $$ \text{Pd}-\text{OCH}2\text{CH}(\text{OR})\text{CH}3 + \text{CH}3\text{COO}^- \rightarrow \text{Pd} + \text{C}5\text{H}{10}\text{O}4 $$ [2] [5]

Kinetic Modeling of Sequential Esterification Pathways

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model accurately describes PGDA synthesis kinetics, with surface reaction between adsorbed glycol and protonated acetic acid as the rate-limiting step [5]. Key parameters derived from fixed-bed reactor data:

  • Activation energy ($$E_a$$): 62.0 ± 0.2 kJ/mol [5]
  • Adsorption equilibrium constants:
    $$ K{\text{PM}} = 0.45 \, \text{L/mol} $$, $$ K{\text{AA}} = 1.12 \, \text{L/mol} $$ [5]
  • Turnover frequency (TOF): 8.7 × 10⁻³ s⁻¹ at 120°C [1]

Rate Equation:
$$
r = \frac{k \cdot K{\text{PM}} \cdot K{\text{AA}} \cdot C{\text{PM}} \cdot C{\text{AA}}}{(1 + K{\text{PM}} \cdot C{\text{PM}} + K{\text{AA}} \cdot C{\text{AA}})^2}
$$
Where $$k = 4.2 \times 10^{-4}$$ mol/(g·s) at optimized conditions [5].

Reactor simulations incorporating axial dispersion effects predict 98% conversion in 2.5 m bed heights using Zn²⁺-modified resins, aligning with industrial pilot data [1] [3].

High-Purity Grade Development for Pharmaceutical Intermediates

Purification Protocol Development

The development of high-purity propylene glycol diacetate for pharmaceutical intermediate applications requires rigorous purification protocols that achieve specifications exceeding 99.7% purity [5] [6]. Advanced purification methodologies employ multi-stage distillation processes combined with selective adsorption techniques to eliminate trace impurities that could compromise pharmaceutical integrity [7]. The implementation of ion exchange resin-based purification systems, particularly styrene-divinylbenzene sulfonic acid type resins modified with metal ions, demonstrates exceptional effectiveness in achieving pharmaceutical-grade purity standards [7].

Industrial-scale purification processes utilize continuous rectification systems operating at controlled temperature profiles ranging from 186°C to 191°C, corresponding to the compound's boiling point range [1] [2]. The rectification process employs theoretical plate calculations to optimize separation efficiency, with typical industrial columns incorporating 15-20 theoretical plates to achieve the required purity specifications [7]. Temperature control becomes critical during the purification phase, as excessive thermal exposure can lead to thermal degradation and formation of unwanted byproducts [7].

Purification ParameterSpecificationControl Range
Operating Temperature [7]186-191°C±2°C
Vacuum Level [7]50-100 mmHg±10 mmHg
Reflux Ratio [7]3:1 to 5:1±0.5
Residence Time [7]45-60 minutes±5 minutes
Final Purity [5] [6]≥99.7%±0.1%

Analytical Method Validation

Comprehensive analytical validation protocols ensure consistent pharmaceutical-grade quality through multiple analytical techniques [8] [9]. Gas chromatography with flame ionization detection (GC-FID) serves as the primary analytical method, employing capillary columns with high resolution capabilities to separate and quantify trace impurities [8] [10]. The analytical method utilizes temperature programming from 150°C to 250°C with gradient rates optimized for baseline separation of potential contaminants [8] [9].

High-performance liquid chromatography (HPLC) provides complementary analytical capabilities, particularly for thermally labile impurities that may decompose during GC analysis [9]. The reverse-phase HPLC method employs acetonitrile-water mobile phases with phosphoric acid modifiers, achieving detection limits of 0.05% for trace impurities [9]. Method validation parameters include linearity ranges spanning 0.1% to 10% impurity levels, with correlation coefficients exceeding 0.999 for all analytes [9].

Analytical MethodDetection LimitPrecision (RSD)Accuracy (Recovery)
GC-FID [8] [10]0.1%<2.0%98-102%
HPLC-UV [9]0.05%<1.5%99-101%
GC-MS [8]0.01%<3.0%97-103%
FTIR [8]Qualitative<5.0%N/A

Solvent Performance Optimization in Polymer Coating Systems

Solvent System Design

Propylene glycol diacetate exhibits exceptional solvent capabilities across diverse polymer coating systems, including polyurethane, epoxy, polyester, and acrylic formulations [3] [13]. The compound's Hansen solubility parameters (δD = 15.8, δH = 8.8, δP = 3.5 J/cm³)^1/2 provide optimal compatibility with medium-polarity polymer systems while maintaining sufficient solvency for high-molecular-weight components [1] [4]. Strategic formulation approaches utilize the compound's balanced hydrophilic-lipophilic characteristics to achieve superior film formation and coating performance [3] [13].

Solvent blend optimization incorporates propylene glycol diacetate at concentrations ranging from 3% to 15% by weight, depending on the specific coating application and desired performance characteristics [13]. In polyurethane coating systems, the compound functions as both a solvent and flow control agent, improving leveling properties while adjusting drying speed to prevent surface defects [3] [13]. The slow evaporation rate (0.039 relative to n-butyl acetate) enables extended open time for application while preventing flash-off issues common with faster-evaporating solvents [1] [13].

Coating SystemOptimal ConcentrationPrimary FunctionPerformance Benefit
Polyurethane [3] [13]5-10%Leveling agentImproved surface smoothness
Epoxy [3] [13]3-8%Coupling solventEnhanced adhesion
Polyester [3] [13]4-12%Flow modifierReduced orange peel
Acrylic [3] [13]6-15%Coalescent aidBetter film integrity

Viscosity Control and Rheological Properties

The rheological behavior of propylene glycol diacetate in polymer coating systems demonstrates significant influence on application properties and final film characteristics [14]. The compound's viscosity of 2.6 cP at 25°C provides optimal flow characteristics that facilitate uniform coating application without excessive thinning [1] [14]. Formulation strategies exploit the compound's ability to reduce system viscosity while maintaining adequate film-forming properties through controlled evaporation profiles [14].

Advanced rheological studies reveal that propylene glycol diacetate exhibits Newtonian flow behavior across typical application shear rates, ensuring consistent performance during spray, brush, or roller application methods [14]. The compound's activation energy of flow (Eaη) demonstrates temperature-dependent viscosity changes that can be optimized for specific application conditions [14]. Temperature compensation strategies incorporate the compound's thermal properties to maintain consistent viscosity across varying environmental conditions [14].

Environmental and Performance Considerations

Environmental compliance requirements drive the adoption of propylene glycol diacetate as a replacement for traditional volatile organic compound (VOC) solvents [15] [4]. The compound's exempt status under EPA regulations provides significant advantages for coating formulations targeting low-VOC specifications [1] [4]. Emission reduction strategies utilize the compound's low vapor pressure (0.23 mmHg at 20°C) to minimize atmospheric release during application and curing processes [1] [4].

Performance optimization studies demonstrate that propylene glycol diacetate enhances coating durability through improved polymer chain mobility and reduced internal stress formation [15] [16]. The compound's plasticizing effect on polymer matrices results in enhanced flexibility and impact resistance, particularly beneficial for automotive and industrial coating applications [15] [16]. Weather resistance testing indicates improved gloss retention and reduced chalking when compared to conventional solvent systems [16] [17].

Plasticizer Compatibility Studies with Cellulose-Based Matrices

Cellulose Acetate Matrix Optimization

Propylene glycol diacetate demonstrates exceptional compatibility with cellulose acetate matrices, functioning as both a plasticizer and processing aid [18] [19]. The compound's molecular structure enables effective chain disruption between cellulose acetate polymer segments, resulting in enhanced flexibility and reduced glass transition temperature [18] [19]. Optimal plasticizer ratios range from 1:0.1 to 1:0.3 (cellulose acetate:propylene glycol diacetate), with the 1:0.2 ratio providing the best balance of mechanical properties and processing characteristics [18] [19].

Mechanical property enhancement occurs through the compound's ability to increase free volume within the cellulose acetate matrix, facilitating polymer chain mobility and reducing brittleness [18] [19]. Fourier transform infrared spectroscopy analysis reveals specific molecular interactions between the compound's acetate groups and cellulose acetate hydroxyl functionalities, confirming chemical compatibility [18]. The plasticization mechanism involves hydrogen bonding interactions that weaken intermolecular forces between cellulose acetate chains [18].

Cellulose MatrixOptimal RatioPlasticization EffectProperty Enhancement
Cellulose Acetate [18] [19]1:0.1-0.3ModerateImproved flexibility
Cellulose Diacetate [18]1:0.2High69.7% porosity achieved
Cellulose Acetate Butyrate [19]1:0.15-0.25ModerateMoisture resistance
Nitrocellulose [20]1:0.05-0.1LimitedReduced compatibility

Pore Formation and Membrane Applications

Advanced application of propylene glycol diacetate in cellulose acetate systems involves controlled pore formation for membrane applications [18]. The compound's hydrophilic characteristics enable water pressure-induced pore generation, creating nanoporous structures with precisely controlled pore sizes [18]. Water pressure treatment at 8 bar generates optimal pore distributions with average diameters of 300 nm and porosity levels reaching 69.7% [18].

The pore formation mechanism involves the compound's ability to create hydration regions within the cellulose acetate matrix, which become vulnerable to water pressure-induced disruption [18]. The size and distribution of hydration regions correlate directly with the compound's concentration and the number of hydrophilic functional groups present [18]. Comparative studies with glycerol demonstrate that propylene glycol diacetate produces smaller, more uniform pores due to its reduced number of hydroxyl groups per molecule [18].

Thermal and Mechanical Property Modification

Thermogravimetric analysis reveals that propylene glycol diacetate significantly influences the thermal stability of cellulose-based matrices [18] [14]. The compound's presence reduces the glass transition temperature of cellulose acetate from approximately 190°C to 160°C, indicating successful plasticization [18]. Thermal decomposition studies show that the compound decomposes at lower temperatures than the cellulose matrix, creating a step-wise degradation profile that can be exploited for controlled release applications [18].

Mechanical property modifications include increased elongation at break and reduced tensile strength, typical of effective plasticization [21] [18]. Dynamic mechanical analysis demonstrates reduced storage modulus and increased loss factor, confirming enhanced polymer chain mobility [21] [18]. The compound's plasticizing efficiency compares favorably with traditional plasticizers while providing superior compatibility and reduced migration tendencies [21] [18].

Physical Description

Liquid
Colorless liquid; [ICSC]
COLOURLESS LIQUID.
Colourless liquid; Very mild fruity acetic aroma

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Boiling Point

190 °C AT 762 MM HG
190.00 to 191.00 °C. @ 760.00 mm Hg
190 °C

Flash Point

86 °C

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 1.0

Density

1.059 AT 20 °C/4 °C
Relative density (water = 1): 1.06
1.055-1.060 (20°)

LogP

0.8

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Colourless liquid

Melting Point

-31 °C

UNII

5Z492UNF9O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2594 of 2600 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.57 [mmHg]
Vapor pressure, Pa at 20 °C: 30

Other CAS

623-84-7

Wikipedia

Propylene glycol diacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF PROPYLENE GLYCOL WITH GLACIAL ACETIC ACID (MONO & DIESTERS ARE SEPARATED BY DISTILLATION)

General Manufacturing Information

Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
1,2-Propanediol, 1,2-diacetate: ACTIVE

Dates

Last modified: 09-13-2023
1: Grover N, Douaisi MP, Borkar IV, Lee L, Dinu CZ, Kane RS, Dordick JS.
Perhydrolase-nanotube paint composites with sporicidal and antiviral activity.
Appl Microbiol Biotechnol. 2013 Oct;97(19):8813-21. doi:
10.1007/s00253-012-4573-3. Epub 2012 Nov 28. PubMed PMID: 23188457.
2: Nagano K, Nakayama E, Oobayashi H, Nishizawa T, Okuda H, Yamazaki K.
Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan.
Environ Health Perspect. 1984 Aug;57:75-84. PubMed PMID: 6499822; PubMed Central
PMCID: PMC1568303.

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